4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 4-chloropyrazole with a suitable pyrazolone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is explored as a lead compound for the development of new drugs. Its structural features make it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with similar structural features. Examples include:
- 4-Chloro-1H-pyrazole-3-carboxamide
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 4-CHLORO-N~3~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C15H14ClN5O2 |
---|---|
Molecular Weight |
331.76 g/mol |
IUPAC Name |
4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H14ClN5O2/c1-9-12(18-14(22)13-11(16)8-17-19-13)15(23)21(20(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,17,19)(H,18,22) |
InChI Key |
KOHYHPWMECRVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=NN3)Cl |
Origin of Product |
United States |
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